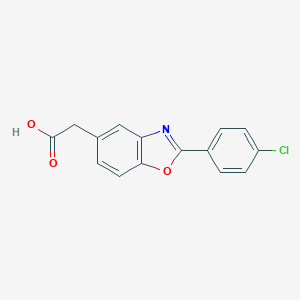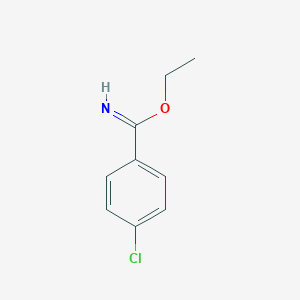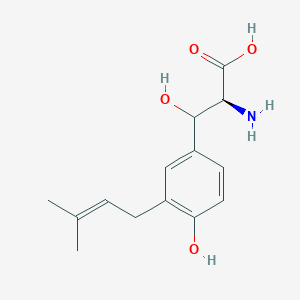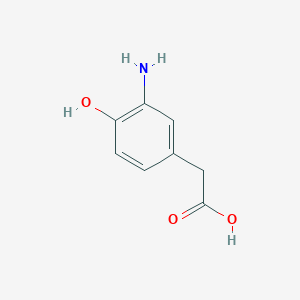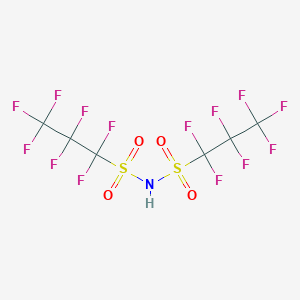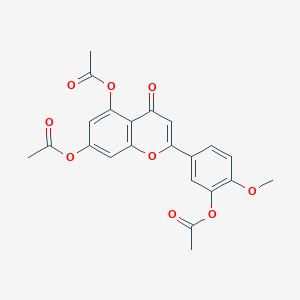
3',5,7-Triacetoxy-4'-methoxyflavone
Vue d'ensemble
Description
Unfortunately, I couldn’t find specific information about “3’,5,7-Triacetoxy-4’-methoxyflavone”. It seems to be a less-studied compound. However, it appears to be a flavonoid, a class of plant and fungus secondary metabolites1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “3’,5,7-Triacetoxy-4’-methoxyflavone”. However, flavonoids are generally synthesized via the phenylpropanoid metabolic pathway in plants2.Molecular Structure Analysis
The molecular structure of “3’,5,7-Triacetoxy-4’-methoxyflavone” is not directly available. However, it’s likely to have a structure similar to other flavonoids, which typically consist of 15 carbon atoms in a C6-C3-C6 configuration1.Chemical Reactions Analysis
Specific chemical reactions involving “3’,5,7-Triacetoxy-4’-methoxyflavone” are not available in the literature. However, flavonoids are known to participate in a variety of reactions, particularly redox reactions due to their antioxidant properties1.Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5,7-Triacetoxy-4’-methoxyflavone” are not readily available. However, flavonoids are generally soluble in water and dilute alkalis, and they have a melting point in the range of 225-236°C1.Applications De Recherche Scientifique
Pharmacological Activities
3',5,7-Triacetoxy-4'-methoxyflavone, also known as Acacetin, exhibits a range of pharmacological properties. These include neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. Acacetin is found in various plant families like Asteraceae, Euphorbiaceae, and others. It shows inhibitory effects against several enzymes like glutathione reductase and cyclo-oxygenase (Semwal et al., 2019).
Anti-Cancer Effects
Acacetin has demonstrated potential in cancer prevention and treatment. It inhibits VEGF expression, a key factor in angiogenesis and tumor growth, particularly in ovarian cancer. Its mechanisms involve the suppression of HIF-1α expression and AKT activation (Liu et al., 2011). It also shows in vitro and in vivo anticancer activity by targeting NF-κB/Akt signaling pathways in prostate cancer cells (Kim et al., 2014).
Cardiovascular Disease Applications
Acacetin's role in cardiovascular diseases (CVD) is notable. It acts as a protective agent against various CVDs, highlighting its potential as a cardiovascular therapeutic agent (Wu et al., 2022).
Anti-Inflammatory and Antioxidant Properties
The compound has demonstrated significant anti-inflammatory effects. It inhibits the expression of iNOS and COX-2 in murine macrophages and can reduce tumor promotion in mice, suggesting its usefulness in preventing inflammation-associated tumorigenesis (Pan et al., 2006).
Safety And Hazards
The safety and hazards associated with “3’,5,7-Triacetoxy-4’-methoxyflavone” are not well-documented. However, flavonoids are generally considered safe, although they can cause skin irritation, serious eye irritation, and may cause respiratory irritation1.
Orientations Futures
The future directions for research on “3’,5,7-Triacetoxy-4’-methoxyflavone” are not clear due to the lack of existing research. However, given the wide range of biological activities exhibited by flavonoids, it would be interesting to explore the potential health benefits and therapeutic applications of this compound1.
Please note that this information is based on the limited data available and might not be fully accurate or complete. Further research is needed to confirm these details.
Propriétés
IUPAC Name |
[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVRTXVVKJGTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5,7-Triacetoxy-4'-methoxyflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



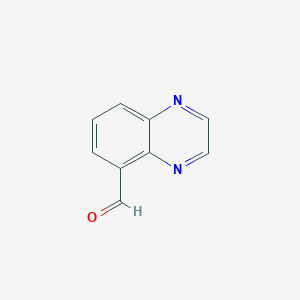
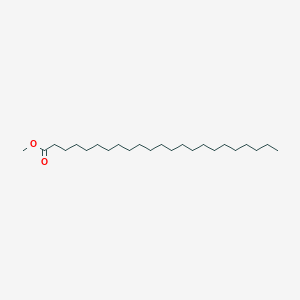
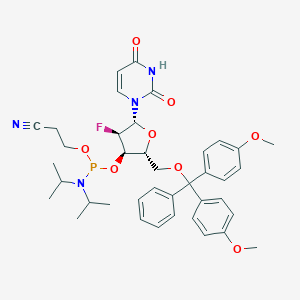
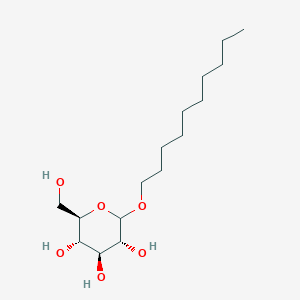
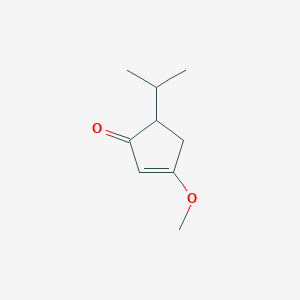
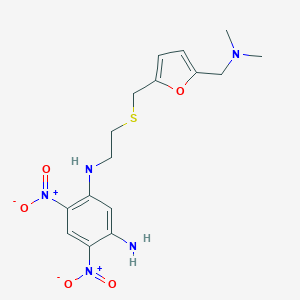

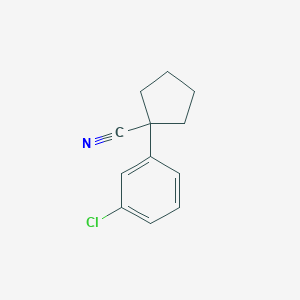
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
